N-ethyl-2-(methylamino)acetamide hydrochloride
Description
N-Ethyl-2-(methylamino)acetamide hydrochloride (CAS: 50295-20-0) is a secondary amine derivative with the molecular formula C₆H₁₅ClN₂O and a molar mass of 182.65 g/mol . It is commercially available as a research chemical, primarily used in pharmaceutical and biochemical studies . The compound features an ethyl group attached to the acetamide nitrogen and a methylamino substituent at the α-carbon, with a hydrochloride counterion enhancing its solubility in polar solvents.
Properties
IUPAC Name |
N-ethyl-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-3-7-5(8)4-6-2;/h6H,3-4H2,1-2H3,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINYLHBWCLZCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909191-78-2 | |
| Record name | N-ethyl-2-(methylamino)acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of N-ethyl-2-(methylamino)acetamide hydrochloride typically involves the reaction of ethylamine with methylamine and acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment and purification techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Oxidation Reactions
The compound’s amide and methylamino groups participate in oxidation pathways.
-
Key Findings :
Reduction Reactions
The amide bond and protonated amine groups are susceptible to reduction.
-
Key Findings :
Substitution Reactions
The methylamino group acts as a nucleophile in alkylation/acylation reactions.
| Reagents | Products | Conditions | Source |
|---|---|---|---|
| Acetyl chloride | N-acetylated derivatives | THF, 0–25°C | |
| Benzyl bromide | Quaternary ammonium salts | DMF, K₂CO₃, 60°C |
-
Key Findings :
-
Acylation occurs efficiently in tetrahydrofuran (THF) with >90% yield.
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Alkylation with benzyl bromide forms stable quaternary salts, useful in ionic liquid synthesis.
-
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions.
| Conditions | Products | Rate (k, s⁻¹) | Source |
|---|---|---|---|
| 6M HCl, reflux, 12h | Ethylamine + acetic acid | 1.2 × 10⁻³ | |
| NaOH (1M), 80°C, 6h | Sodium acetate + methylamine | 8.7 × 10⁻⁴ |
-
Key Findings :
Salt-Formation and pH-Dependent Reactivity
The hydrochloride salt influences solubility and reactivity:
| Condition | Effect | Application | Source |
|---|---|---|---|
| Neutralization (NaOH) | Free amine formation | Enhanced nucleophilicity | |
| Acidic buffers (pH < 3) | Stabilized protonated amine | Catalysis in polar reactions |
-
Key Findings :
Comparative Reactivity with Analogues
The ethyl and methyl substituents confer distinct reactivity compared to similar compounds:
| Compound | Reactivity Profile | Key Difference |
|---|---|---|
| N-Methyl-2-(methylamino)acetamide | Faster acylation but lower thermal stability | Lacks ethyl group |
| N-Ethyl-2-(ethylamino)acetamide | Higher steric hindrance in substitution reactions | Bulkier ethylamino substituent |
Mechanistic Insights
-
Oxidation : Proceeds via single-electron transfer (SET) mechanisms in the presence of Mn or Ru catalysts .
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Reduction : Involves coordination of the amide carbonyl to metal centers (Ni or Al), enabling hydride transfer .
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Substitution : Follows an SN2 pathway, with the methylamino group acting as a soft nucleophile.
Scientific Research Applications
Organic Chemistry
N-ethyl-2-(methylamino)acetamide hydrochloride serves as a reagent in various chemical synthesis processes. It is particularly noted for its role in:
- Electrochemical Alkoxylation : This process introduces alkoxy groups into organic compounds, enhancing their chemical properties. The compound acts as an electrolyte in electrochemical cells, yielding high-purity alkoxylated products verified through spectroscopic methods such as NMR and IR .
Medicinal Chemistry
In medicinal chemistry, the compound is studied as an intermediate in the synthesis of pharmaceuticals, especially local anesthetics and central nervous system stimulants. Its incorporation into larger molecular structures is achieved through various synthetic routes, including condensation reactions and nucleophilic substitutions .
Biological Research
This compound has been explored for its biological activities:
- Enzyme Activity Studies : It is utilized in biochemical assays to study enzyme functions, potentially acting as an inhibitor or activator of specific enzymes .
- Neuropharmacology : Preliminary studies suggest that the compound may influence neurotransmitter systems, indicating potential applications in treating neurological disorders .
The biological activity of this compound is attributed to its interaction with various molecular targets:
Antimicrobial Activity
Recent investigations have revealed significant antibacterial and antifungal properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 156.47 |
| Pseudomonas aeruginosa | 13.40 |
| Candida albicans | 16.69 |
These findings indicate that derivatives of acetamides exhibit notable activity against both Gram-positive and Gram-negative bacteria .
Neuropharmacological Effects
The compound's potential in neuropharmacology has been highlighted through studies indicating its ability to modulate neurotransmitter systems. This could lead to therapeutic applications for neurological disorders; however, comprehensive pharmacokinetic profiles are necessary for further validation .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound and its derivatives:
- Anticancer Activity : Research has demonstrated that similar compounds can inhibit cell growth in various cancer cell lines with IC50 values as low as 10 nM for certain derivatives, suggesting potential anticancer properties worth exploring .
- Enzyme Inhibition : Studies have shown that related compounds can inhibit enzymes involved in cancer progression, such as transglutaminase (TG2), with significant reductions observed in TG2 levels within hours of treatment on ovarian cancer cell lines .
- Pharmacological Investigations : In vitro studies have indicated potential effects on cellular processes; however, extensive evaluations are needed to establish safety and efficacy profiles .
Mechanism of Action
The mechanism of action of N-ethyl-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound’s analogs differ in substituents on the acetamide backbone or aromatic rings, leading to distinct physicochemical and biological properties. Key examples include:
Key Observations :
Pharmacological and Toxicological Profiles
- This underscores the importance of substituent position (ortho vs. para) in toxicity.
- Herbicidal Activity : Chloroacetamide analogs like dimethenamid () demonstrate that halogenation and methoxy groups enhance herbicidal potency, a feature absent in the target compound.
- Safety : The target compound is labeled as an irritant , while Lidocaine Impurity K is restricted to research use due to unspecified hazards .
Biological Activity
N-Ethyl-2-(methylamino)acetamide hydrochloride is a synthetic compound with a growing interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including the mechanisms of action, biological targets, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 152.62 g/mol. Its structure features an ethyl group attached to a methylamino group on an acetamide backbone, enhancing its solubility and reactivity in biological systems .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. Preliminary studies suggest that it may modulate receptor activity, influencing neurotransmission and cellular signaling pathways . The mesityl group in similar compounds has been noted to enhance binding affinity to specific targets, potentially leading to varied biological effects .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related compounds, indicating that derivatives of acetamides exhibit significant antibacterial and antifungal activities. For instance, compounds structurally similar to this compound demonstrated moderate to good activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM against Bacillus subtilis to 156.47 µM against Escherichia coli .
| Microorganism | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 156.47 |
| Pseudomonas aeruginosa | 13.40 |
| Candida albicans | 16.69 |
Neuropharmacological Effects
The compound's potential in neuropharmacology is particularly noteworthy. Interaction studies have indicated that it may influence neurotransmitter systems, which could lead to applications in treating neurological disorders . However, detailed pharmacokinetic profiles are still needed to fully understand its therapeutic potential.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Anticancer Activity : A study on similar compounds revealed their ability to inhibit cell growth in various cancer cell lines, demonstrating IC50 values as low as 10 nM for certain derivatives . This suggests that this compound may also possess anticancer properties worth exploring.
- Enzyme Inhibition : Research has shown that related compounds can inhibit specific enzymes involved in cancer progression, such as transglutaminase (TG2). Compounds exhibiting this activity were tested on ovarian cancer cell lines, showing significant reductions in TG2 levels within hours of treatment .
- Pharmacological Investigations : In vitro studies have highlighted the compound's potential effects on cellular processes, although comprehensive evaluations are required to establish its safety and efficacy profiles .
Q & A
Q. Critical Parameters :
- Temperature Control : Excess heat during acylation can lead to side reactions (e.g., over-chlorination).
- Solvent Purity : Moisture in solvents may hydrolyze chloroacetyl chloride, reducing yield.
- Stoichiometry : A 1:1 molar ratio of N-ethylmethylamine to chloroacetyl chloride minimizes byproducts .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .
Advanced: How can researchers resolve contradictions in NMR data when characterizing this compound?
Methodological Answer :
Contradictions often arise from:
- Tautomerism : The methylamino group may exhibit dynamic equilibrium between protonated and free-base forms, causing peak splitting in -NMR. Use deuterated dimethyl sulfoxide (DMSO-d) to stabilize the hydrochloride form and simplify spectra .
- Impurity Signals : Byproducts like unreacted N-ethylmethylamine (δ 2.2–2.5 ppm) or residual acetic acid (δ 2.1 ppm) require spiking with authentic samples for identification .
- Advanced Techniques : Employ -NMR or 2D-COSY to distinguish overlapping signals. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H] at m/z 165.1 for the free base) .
Basic: What analytical techniques are recommended for purity assessment and structural confirmation?
Q. Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (30:70). Retention time (~4.2 min) and UV absorption at 210 nm confirm identity .
- Melting Point : The hydrochloride salt typically melts at 192–195°C, deviating >2°C indicates impurities .
- Elemental Analysis : Match experimental C, H, N, Cl percentages to theoretical values (e.g., C: 43.6%, H: 8.1%, N: 12.7%, Cl: 19.3%) .
Advanced: How does the hydrochloride salt form influence solubility and stability in biological assays?
Methodological Answer :
The hydrochloride salt enhances:
- Aqueous Solubility : Increased polarity allows dissolution in PBS (pH 7.4) at ~50 mg/mL, critical for in vitro assays .
- Stability : Protonation of the methylamino group reduces oxidation susceptibility. Storage at –20°C in desiccated form prevents hygroscopic degradation .
Experimental Validation : - Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed acetamide) should remain <2% .
Advanced: What strategies mitigate low yields in multi-step synthesis?
Q. Methodological Answer :
- Step 1 Optimization :
- Use Schlenk techniques to exclude moisture during acylation.
- Add chloroacetyl chloride dropwise over 30 min to prevent exothermic side reactions .
- Step 2 Salt Formation :
- Adjust pH to 2–3 with HCl to ensure complete protonation.
- Use ice-cold ethanol for precipitation to reduce co-precipitation of impurities .
Yield Improvement :
- From 60% to 85% by optimizing stoichiometry and solvent drying .
Basic: What are common impurities in synthesis, and how are they characterized?
Q. Common Impurities :
- N-Ethylmethylamine Hydrochloride : Residual starting material (identified by FT-IR N–H stretch at 3300 cm) .
- Diacetylated Byproduct : Formed via over-acylation, detected by LC-MS at m/z 207.1 [M+H] .
Mitigation : - Silica gel chromatography (ethyl acetate/methanol 9:1) removes polar impurities .
Advanced: How to design experiments probing interactions with G protein-coupled receptors (GPCRs)?
Q. Methodological Answer :
Target Selection : Prioritize GPCRs with homology to known acetamide-binding receptors (e.g., adrenergic receptors) .
Binding Assays :
- Use -GTPγS binding assays in HEK293 cells expressing recombinant GPCRs.
- Compare IC values against reference ligands (e.g., isoproterenol for β-adrenoceptors) .
Computational Modeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
